molecular formula C15H12O3 B6396698 2-(2-Formylphenyl)-6-methylbenzoic acid CAS No. 1261902-26-4

2-(2-Formylphenyl)-6-methylbenzoic acid

Cat. No.: B6396698
CAS No.: 1261902-26-4
M. Wt: 240.25 g/mol
InChI Key: GNMMWNNEDPQYHB-UHFFFAOYSA-N
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Description

2-(2-Formylphenyl)-6-methylbenzoic acid is a benzoic acid derivative featuring a formylphenyl substituent at the 2-position and a methyl group at the 6-position of the aromatic ring. This compound is primarily synthesized as a by-product during the preparation of 2-(2-formylphenyl)pyridines via Friedel-Crafts reactions or related methodologies . Its structure has been confirmed through X-ray crystallography, revealing intermolecular C–H···π interactions that stabilize the crystal lattice . The formyl group enhances its reactivity, enabling participation in Schiff base formation or coordination chemistry, while the methyl group contributes to steric and electronic modulation.

Properties

IUPAC Name

2-(2-formylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-5-4-8-13(14(10)15(17)18)12-7-3-2-6-11(12)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMMWNNEDPQYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688833
Record name 2'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-26-4
Record name 2'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formylphenyl)-6-methylbenzoic acid typically involves the formylation of 2-methylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature, to introduce the formyl group at the ortho position relative to the methyl group.

Industrial Production Methods: Industrial production of 2-(2-Formylphenyl)-6-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Formylphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, halogenation with halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

    Oxidation: 2-(2-Carboxyphenyl)-6-methylbenzoic acid.

    Reduction: 2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Formylphenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of functionalized aromatic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Formylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

Compound Name Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors UV λmax (nm)
2-(2-Formylphenyl)-6-methylbenzoic acid ~240* ~1.8* 1 (COOH) 4 (COOH, formyl) Not reported
2-Hydroxy-6-methylbenzoic acid 152.1 1.2 2 (COOH, OH) 3 209, 242, 308
2-Chloro-6-fluoro-3-formylbenzoic acid 202.56 1.6 1 (COOH) 4 Not reported
N-(2-Formylphenyl)-4-methylbenzenesulfonamide - - 1 (NH) 4 -

*Estimated values based on structural similarity.

  • Polar Surface Area (PSA) :
    • Sulfonamide derivatives (e.g., N-(2-Formylphenyl)-4-methylbenzenesulfonamide) exhibit higher PSA (63.24) compared to carboxylic acid derivatives (~50–60), impacting solubility and membrane permeability .

Research Findings and Trends

  • Synthetic Efficiency : Ru-catalyzed methods (e.g., for 2-(4-methoxyphenyl)-6-methylbenzoic acid) achieve higher yields (98%) compared to by-product routes for the target compound, suggesting opportunities for methodology optimization .
  • Natural vs. Synthetic Origins : Isoevernic acid, a natural dibenzoylated derivative, highlights structural complexity unattainable through standard synthetic routes, emphasizing divergent applications in medicinal chemistry .

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